4-chloro-N-[2-(5-chloro-1H-indol-3-yl)ethyl]benzamide is a synthetic organic compound characterized by its unique structure, which includes a benzamide functional group and an indole moiety. The compound has a molecular formula of and a molecular weight of 312.8 g/mol. Its structure features a chloro substituent on the benzene ring and an ethyl chain linking to a chlorinated indole, which may influence its biological activity and chemical properties. The compound's InChI key is SWHWUIHALXSWLJ-UHFFFAOYSA-N, indicating its specific molecular arrangement .
The chemical reactivity of 4-chloro-N-[2-(5-chloro-1H-indol-3-yl)ethyl]benzamide can be explored through various reactions typical for amides and chlorinated compounds. Potential reactions include:
These reactions can be utilized in synthetic pathways to create derivatives with modified biological activities.
4-chloro-N-[2-(5-chloro-1H-indol-3-yl)ethyl]benzamide has been investigated for its potential biological activities, particularly in the context of pharmacology. Compounds with indole structures are often associated with various biological effects, including:
Further research is necessary to fully elucidate its biological mechanisms and therapeutic potential.
The synthesis of 4-chloro-N-[2-(5-chloro-1H-indol-3-yl)ethyl]benzamide can be achieved through several methods:
Each method offers different advantages in terms of yield, purity, and scalability.
The applications of 4-chloro-N-[2-(5-chloro-1H-indol-3-yl)ethyl]benzamide span various fields:
Interaction studies involving 4-chloro-N-[2-(5-chloro-1H-indol-3-yl)ethyl]benzamide focus on understanding how this compound interacts with biological targets:
These studies are crucial for advancing the compound towards clinical applications.
Several compounds share structural similarities with 4-chloro-N-[2-(5-chloro-1H-indol-3-yl)ethyl]benzamide. Here are some notable examples:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 3-chloro-N-[2-(5-chloro-1H-indol-3-yl)ethyl]benzamide | C17H14Cl2N2O | Similar indole structure but differs in chlorine position. |
| 4-chloro-N-[2-(4-hydroxyphenyl)ethyl]benzamide | C15H14ClNO | Contains a hydroxyl group instead of an indole moiety. |
| N-(2-(1H-indol-3-yl)ethyl)-4-chloro-N-methylbenzamide | C18H17ClN2O | Variation in nitrogen substitution that may affect activity. |
The uniqueness of 4-chloro-N-[2-(5-chloro-1H-indol-3-yl)ethyl]benzamide lies primarily in its specific combination of chlorinated benzamide and indole structures, which may impart distinct biological activities not observed in other similar compounds. This specificity could lead to unique interactions within biological systems, making it a valuable candidate for further research and development.